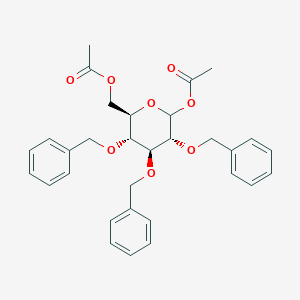

1,6-二-O-乙酰基-2,3,4-三-O-苄基-D-吡喃葡萄糖

描述

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose, also known as 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose, is a sugar molecule with a complex structure and a wide range of applications in the scientific field. This sugar molecule is a monosaccharide and is composed of three benzyl groups, one acetyl group, and one glucose group. It is a colorless, odorless, and crystalline substance. 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a valuable compound used in the scientific field for various purposes and applications.

科学研究应用

纳米颗粒制备

类似化合物的应用之一是纳米颗粒的制备。例如,1,3,4,6-四-O-乙酰基-2-叠氮基-2-脱氧-D-吡喃葡萄糖 (Ac42AzGlc) 已被用于负载聚乳酸-羟基乙酸共聚物 (PLGA) 纳米颗粒 . 这些纳米颗粒呈球形,具有稳定可靠的纳米级粒径 .

体内代谢加工

负载 Ac42AzGlc 的 PLGA 纳米颗粒已显示出在体内高效和潜在的代谢加工能力 . 对未封装 Ac42AzGlc 的初步体内研究表明心脏糖蛋白的工程改造效果不佳,这为 Ac42AzGlc 负载纳米颗粒提供了改进生物利用度和高效代谢工程的途径 .

糖基化研究

与“1,6-二-O-乙酰基-2,3,4-三-O-苄基-D-吡喃葡萄糖”类似的化合物已被用于糖基化研究。例如,在金 (I) 催化的过乙酰基吡喃葡萄糖基邻炔基苯甲酸酯糖基化反应中观察到 3,6-二-O-乙酰基-1,2,4-O-正乙酰基-α-D-吡喃葡萄糖的形成 .

肌醇合酶的底物

类似化合物的磷酸化衍生物已被证明对肌醇合酶底物研究很有价值 .

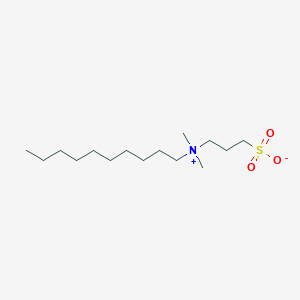

阴离子表面活性剂的制备

亲核加成反应

作用机制

Target of Action

1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound useful in organic synthesis It’s known to contribute significantly to the advancement and synthesis of diverse pharmacological substances .

Mode of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with its targets to form new compounds or facilitate chemical reactions.

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known to contribute to the synthesis of potential remedies against malignant neoplasms, diabetes mellitus, and viral affections .

Action Environment

Its storage temperature is recommended to be at refrigerator conditions , suggesting that temperature may play a role in maintaining its stability.

属性

IUPAC Name |

[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMEQHKHEHBS-JCLUOYIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447061 | |

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59433-13-5 | |

| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)

![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)